N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with chloro and methoxy groups at positions 7 and 4, respectively. The benzothiazole moiety is further functionalized with a dimethylaminoethyl group and a 4-fluorobenzamide moiety, with the hydrochloride salt enhancing its solubility and stability.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S.ClH/c1-23(2)10-11-24(18(25)12-4-6-13(21)7-5-12)19-22-16-15(26-3)9-8-14(20)17(16)27-19;/h4-9H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVMWQAJARINAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This is followed by the introduction of the dimethylaminoethyl group and the fluorobenzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs documented in the literature, focusing on benzothiazole derivatives, halogenated benzamides, and triazole-thiones. Below is a detailed analysis:
Structural Analogues in Benzothiazole and Benzamide Families
A. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
- Core Structure : These triazole-thiones share a heterocyclic core but lack the benzothiazole ring present in the target compound. Instead, they feature a triazole-thione system linked to sulfonylphenyl and difluorophenyl groups.
- Functional Groups: The sulfonyl and difluorophenyl groups contribute to electronic and steric effects, similar to the chloro and methoxy substituents in the target compound.
- Spectral Data : IR spectra confirm the presence of C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) groups, which differ from the C=O (1663–1682 cm⁻¹) and tertiary amine vibrations expected in the target compound .
B. N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide
- Core Structure : This benzamide derivative lacks the benzothiazole system but shares halogen (Cl) and methoxy substituents.
- Functional Groups: The 4-chlorophenyl and methoxy groups mirror the electronic properties of the target compound’s 7-chloro-4-methoxy-benzothiazole.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19ClN4O2S
- Molecular Weight : 366.87 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Tumor Cell Proliferation : Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (human non-small cell lung cancer). The compound induces apoptosis and cell cycle arrest by modulating key signaling pathways, including the AKT and ERK pathways .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests potential utility in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies indicate that benzothiazole derivatives possess antimicrobial properties, which may be relevant for infections resistant to conventional antibiotics.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Cell Line | Effect Observed | Concentration (μM) |
|---|---|---|
| A431 | Inhibition of proliferation | 1, 2, 4 |
| A549 | Induction of apoptosis | 1, 2, 4 |
| RAW264.7 | Decrease in IL-6 and TNF-α levels | - |
These findings highlight the compound's potential as a dual-action agent against cancer and inflammation .
Case Studies
- Case Study on Anticancer Activity : In a study evaluating various benzothiazole derivatives, this compound exhibited significant cytotoxicity against A431 and A549 cells compared to control groups. The mechanism involved apoptosis induction via mitochondrial pathways and cell cycle arrest at the G0/G1 phase .
- Case Study on Anti-inflammatory Properties : Another investigation assessed the compound's effect on RAW264.7 macrophages. It was found that treatment with the compound significantly reduced inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation, indicating its potential role in managing chronic inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) for amide bond formation. For example, carboxylic acid derivatives are reacted with substituted anilines or amines under controlled conditions (e.g., −50°C to room temperature). Solvents such as dichloromethane or DMF are used, with purification via column chromatography or recrystallization .
- Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | −50°C (coupling step) | Prevents side reactions |
| pH | Neutral to slightly acidic | Stabilizes intermediates |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C-NMR : To verify substituent positions (e.g., methoxy, chloro groups) and amine/amide linkages.
- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms purity (>95% by CHNS analysis) .
Advanced Research Questions
Q. What strategies can resolve contradictions in fluorescence data (e.g., pH-dependent intensity variations) for this compound?
- Methodological Answer : Fluorescence behavior is highly sensitive to pH and solvent polarity. For example, studies on analogous benzothiazole derivatives show maximum fluorescence intensity at pH 5.0 due to protonation/deprotonation equilibria of the dimethylaminoethyl group . Contradictions arise from solvent dielectric effects or impurities; mitigate via:
- Standardized Buffers : Use 0.1 M phosphate buffer (pH 5–7) for consistency.
- Temperature Control : Maintain 25°C to avoid thermal quenching.
- Data Normalization : Report intensity relative to a reference fluorophore (e.g., quinine sulfate).
Q. How can structure-activity relationships (SAR) be explored for its anti-cancer or anti-infective potential?
- Methodological Answer :
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II or bacterial efflux pumps. The 7-chloro and 4-fluoro substituents are critical for DNA intercalation .
- Biological Assays :
| Assay Type | Protocol Example | Key Metrics |
|---|---|---|
| Cytotoxicity | MTT assay on HeLa cells (48h exposure) | IC50 < 10 µM |
| Antibacterial | MIC determination (E. coli, S. aureus) | MIC ≤ 25 µg/mL |
- Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., free benzamide) affecting activity .
Q. What methods validate the compound’s stability under physiological conditions (e.g., plasma, buffers)?
- Methodological Answer :
- HPLC Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation via peak area reduction over 24h .
- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For example, benzothiazole derivatives often show t1/2 > 8h in plasma, indicating suitability for in vivo studies .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
- Solution :
- Alternative Coupling Reagents : Replace DCC/HOBt with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better aqueous compatibility.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining yields >80% .
Q. What computational tools are recommended for predicting drug-likeness and ADMET properties?
- Answer : Use SwissADME or ADMETlab 2.0 to evaluate:
- Lipophilicity : LogP ~3.5 (optimal for blood-brain barrier penetration).
- Solubility : >50 µM in PBS (pH 7.4).
- CYP450 Inhibition : Risk of hepatotoxicity if CYP3A4 inhibition >50% .
Data Reproducibility Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
